Methyl 4-((trimethylsilyl)ethynyl)benzoate
Overview
Description
Methyl 4-((trimethylsilyl)ethynyl)benzoate is a chemical compound with the molecular formula C13H16O2Si . It has a molecular weight of 232.35 . The IUPAC name for this compound is methyl 4-[(trimethylsilyl)ethynyl]benzoate .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves the use of hydrogen chloride in methanol, where 4-(Trimethylsilyl)ethynyl-benzoic acid methyl ester is dissolved in 4% KOH:MeOH and allowed to reflux overnight . The reaction is then quenched with 6N HCl to pH 2-3 and extracted with EtOAc . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to a trimethylsilyl ethynyl group . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 281.7±32.0 °C at 760 mmHg, and a flash point of 103.2±20.7 °C . It has a molar refractivity of 67.8±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 226.9±5.0 cm3 .Safety and Hazards
Properties
IUPAC Name |
methyl 4-(2-trimethylsilylethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKQKBOYVRHLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348699 | |
Record name | methyl 4-trimethylsilylethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-41-3 | |
Record name | methyl 4-trimethylsilylethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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